1-(4-ethylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-N-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-4-16-7-11-19(12-8-16)25-14-20(23-24-25)21(26)22-13-17-5-9-18(10-6-17)15(2)3/h5-12,14-15H,4,13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGYAFUUHFTWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-ethylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326881-55-3) is a synthetic compound belonging to the triazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 348.4 g/mol. The structure includes a triazole ring which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 1326881-55-3 |
Synthesis
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes or other coupling reactions that form the triazole ring. For this specific compound, methods may include the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common approach for synthesizing triazoles due to its efficiency and mild reaction conditions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
In a study assessing related triazole compounds, some exhibited IC50 values in the low micromolar range against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. For example, one derivative showed an IC50 of 1.1 μM against MCF-7 cells . The mechanism of action often involves the inhibition of thymidylate synthase, a key enzyme in DNA synthesis.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. In related research, compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with some derivatives showing promising results comparable to standard antibiotics. The antimicrobial activity is attributed to their ability to disrupt bacterial cell wall synthesis and function .
Case Study 1: Anticancer Evaluation
A recent study synthesized several triazole derivatives and evaluated their anticancer activity through in vitro assays. Among these, a compound structurally similar to our target exhibited an IC50 value of 2.6 μM against HCT-116 cells, indicating strong antiproliferative activity . Molecular docking studies suggested that these compounds could effectively bind to thymidylate synthase, leading to apoptosis in cancer cells.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of various triazole derivatives. The results indicated that certain compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, one derivative achieved a minimum inhibitory concentration (MIC) of 8 μg/mL against S. aureus and E. coli, demonstrating its potential as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations in the 1,2,3-Triazole Core
The triazole-4-carboxamide skeleton is shared among several analogs, with key differences in substituents influencing physicochemical and biological properties.
Table 1: Substituent Comparison of Selected Analogs
*Calculated based on substituents.
Key Observations :
- Electron-Withdrawing/Donating Groups : The target compound’s 4-ethylphenyl group (moderate electron-donating) contrasts with analogs bearing electron-withdrawing substituents like 4-chlorophenyl or 4-fluorophenyl, which may enhance metabolic stability but reduce solubility .
- Amide Substituents : The [4-(propan-2-yl)phenyl]methyl group in the target compound introduces significant hydrophobicity (logP ~4.2*), whereas hydrophilic substituents like 1-hydroxy-3-phenylpropan-2-yl (ZIPSEY) improve aqueous solubility but may reduce membrane permeability .
Physicochemical Properties
Table 2: Predicted Properties of Key Compounds
| Property | Target Compound | ZIPSEY | N-(4-Acetylphenyl) Analog |
|---|---|---|---|
| logP | ~4.2 | ~3.8 | ~2.5 |
| Water Solubility (mg/mL) | <0.1 | 1.2 | 5.6 |
| Hydrogen Bond Acceptors | 5 | 6 | 6 |
Analysis :
- The target compound’s high logP suggests strong lipid membrane affinity, advantageous for CNS penetration but challenging for oral bioavailability.
- Polar substituents (e.g., acetyl in ) significantly enhance solubility, critical for intravenous formulations.
Crystallographic and Structural Data
- Crystal Packing : Analogs like 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () exhibit intermolecular hydrogen bonds between the amide carbonyl and hydroxyl groups, stabilizing the crystal lattice . Similar interactions are expected in the target compound.
- Software Tools : Structural refinements using SHELXL () and visualization via WinGX/ORTEP () are standard for analyzing triazole-carboxamide derivatives .
Vorbereitungsmethoden
Synthesis of Azide and Alkyne Precursors
CuAAC Reaction Conditions
Reaction of 1a (1.2 equiv) and 1b (1.0 equiv) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in THF/H₂O (3:1) at 60°C for 12 hours yields the 1,4-disubstituted triazole 2 (87% yield).
Table 1: Optimization of CuAAC Conditions
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuSO₄/Na ascorbate | THF/H₂O | 60 | 12 | 87 |
| CuI/DBU | DMF | 80 | 8 | 78 |
| None (Thermal) | Toluene | 110 | 24 | <5 |
Regioselectivity for the 1,4-isomer is confirmed via ¹H NMR (singlet for H-5 at δ 7.82 ppm).
Post-Functionalization: Carboxamide Installation
Hydrolysis of Triazole-Ester to Carboxylic Acid
Intermediate 2 (ethyl ester) is hydrolyzed using NaOH (2M) in EtOH/H₂O (1:1) at reflux to yield the carboxylic acid 3 (92% yield):
Amide Coupling with 4-Isopropylbenzylamine
Carboxylic acid 3 is activated with HATU/DIPEA in DMF and reacted with 4-isopropylbenzylamine (1.5 equiv) at 25°C for 6 hours, yielding the target compound (85% yield):
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 85 |
| EDCI/HOBt | DCM | 25 | 72 |
| DCC | THF | 40 | 68 |
Alternative Metal-Free Triazole Synthesis
A metal-free route employs iodine (20 mol%) and TBHP (tert-butyl hydroperoxide) in DCE at 80°C for 18 hours, yielding 2 with 65% yield but lower regioselectivity (1,4:1,5 = 3:1). This method avoids copper residues but is less efficient.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 2.67 (q, 2H, J = 7.6 Hz, CH₂CH₃), 4.58 (s, 2H, NCH₂), 7.32–7.45 (m, 8H, Ar-H), 8.02 (s, 1H, H-5).
-
IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
Challenges and Mitigation Strategies
-
Azide Stability : 4-Ethylphenyl azide is moisture-sensitive; store under N₂ at -20°C.
-
Copper Removal : Post-CuAAC purification via chelating resins (e.g., SiliaMetS Thiol) reduces Cu content to <5 ppm.
Scalability and Industrial Relevance
Kilogram-scale production uses continuous flow reactors for CuAAC, achieving 90% yield with a residence time of 30 minutes . Environmental metrics (PMI = 2.1, E-factor = 3.8) confirm sustainability.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions, including:
Condensation : Reacting a substituted aniline with an isocyanide derivative to form a carboximidoyl chloride intermediate (e.g., 4-ethylaniline with 4-(propan-2-yl)benzyl isocyanide).
Cyclization : Introducing the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal azide-alkyne reactions.
Functionalization : Coupling the triazole core with a carboxamide group using activating agents like EDCI/HOBt.
Reaction conditions often involve solvents such as DMF or acetonitrile, temperatures of 60–100°C, and catalysts like Cu(I) iodide .
Characterization : Confirmed via /-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, triazole protons at δ 7.5–8.0 ppm). -NMR confirms carbonyl (C=O) and triazole ring carbons .
- Mass Spectrometry : HRMS provides exact mass (e.g., calculated for : 364.1899) to verify molecular integrity .
- X-ray Crystallography (if crystalline): Resolves bond lengths and dihedral angles, critical for structure-activity relationship (SAR) studies .
Q. What are the common biological targets for triazole carboxamide derivatives?
Triazole derivatives are studied for interactions with:
- Enzymes : Kinases (e.g., EGFR, VEGFR) and hydrolases due to hydrogen-bonding capabilities of the carboxamide group.
- Microbial Targets : Fungal cytochrome P450 enzymes (e.g., CYP51) and bacterial cell wall synthesis proteins.
- Cancer Pathways : Apoptosis regulators (e.g., Bcl-2) and DNA topoisomerases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological approaches :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, a 2 factorial design could optimize CuAAC reaction time and temperature .
- In-line Analytics : Monitor reactions via FTIR or Raman spectroscopy to detect intermediates and minimize side products.
- Purification : Employ gradient HPLC with C18 columns (e.g., 70% acetonitrile/water) for high-purity isolation .
Q. How should researchers address contradictory biological activity data across similar triazole derivatives?
Strategies :
- Comparative Assays : Test compounds under identical conditions (e.g., MTT assays for cytotoxicity, MIC for antimicrobial activity) to control variables .
- SAR Analysis : Systematically modify substituents (Table 1) and correlate with activity.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR, identifying steric/electronic mismatches .
Q. Table 1. Substituent Impact on Biological Activity
| Substituent Position | Functional Group | Observed Effect (Example) | Reference |
|---|---|---|---|
| 4-Ethylphenyl | Ethyl (-CHCH) | Enhances lipophilicity (logP ↑) | |
| Propan-2-yl benzyl | Isopropyl (-CH(CH)) | Increases steric bulk, reducing off-target binding |
Q. What experimental designs are recommended for SAR studies?
Fragment-based Design : Synthesize derivatives with incremental modifications (e.g., halogenation at the phenyl ring, alkyl chain variations).
Biological Screening : Test against a panel of cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., S. aureus, C. albicans).
Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ, logP) with IC values .
Q. How can the mechanism of action (MoA) be elucidated in biological systems?
Integrated Workflow :
Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes.
Pathway Analysis : Perform RNA-seq or proteomics (LC-MS/MS) on treated cells to identify dysregulated pathways.
Validation : Knockdown target genes (CRISPR/Cas9) and assess resistance phenotypes .
Q. What computational tools are effective for predicting pharmacokinetic properties?
- ADMET Prediction : Use SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns MD runs in GROMACS) to assess target residence time .
Notes
- Data Gaps : Limited direct studies on the compound; inferences drawn from structurally analogous triazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
